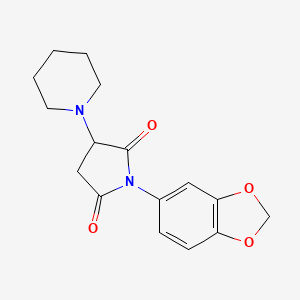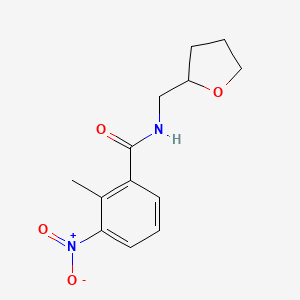
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(morpholin-4-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: The major product is N-(2-morpholin-4-ylethyl)-4-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholin-4-ylethyl)-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-morpholin-4-ylethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H17N3O4/c17-13(11-1-3-12(4-2-11)16(18)19)14-5-6-15-7-9-20-10-8-15/h1-4H,5-10H2,(H,14,17) |
InChI Key |
RQUIYXDMIFXMEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(3-Methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027639.png)
![1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11027642.png)

![7'-methyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11027652.png)

![(1E)-4,4,6-trimethyl-2-oxo-1-[(4-phenoxyphenyl)imino]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11027662.png)

![3-Ethyl-5-[8-methoxy-4,4-dimethyl-6-(morpholinomethyl)-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11027669.png)
![1-(furan-2-ylmethyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027670.png)
![Methyl 7-(4-methyl-2-morpholino-5-pyrimidinyl)[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11027673.png)
![8-Fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027674.png)
![2-(2-hydroxyethyl)-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11027677.png)
![1-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11027690.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027693.png)
